![molecular formula C11H11N3O2 B1451705 N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1152949-71-7](/img/structure/B1451705.png)
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound that has not been extensively studied. It is related to N-(4-hydroxyphenyl)glycine, also known as Glycin . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Scientific Research Applications
Antiviral Activity Against Flaviviruses
4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This includes the dengue virus (DENV), where a 4-HPR dosage regime was found to be effective in a mouse model of severe DENV infection .
Pharmacokinetic Analysis
Pharmacokinetic (PK) analysis of 4-HPR has been conducted, including single-dose oral and IV plasma concentration-time profiles in mice . This analysis suggested that effective plasma concentrations could be achieved with the clinical formulation .
Formulation Development
Research has been conducted on the development of self-emulsifying lipid-based formulations of 4-HPR to enhance its in vivo exposure . These novel lipid-based formulations achieved a >3-fold improvement in 4-HPR exposure .
Inhibition of Cytochrome P450 Metabolism
4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism . This suggests potential strategies for increasing the effectiveness of 4-HPR in clinical applications .
Inhibition of SARS-CoV-2 Entry
4-HPR has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .
Reactive Oxygen Species (ROS) Generation
4-HPR is a well-known ROS-inducing agent . Research has found that the decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by 4-HPR was due to ROS generation . This suggests that ROS production is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry .
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . It has been investigated for potential use in the treatment of various diseases .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . All of these properties render Fenretinide an attractive candidate for breast cancer chemoprevention .
Biochemical Pathways
The biosynthesis of phenolic compounds in foods has been discussed, based on each class . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Thus the profile of secondary metabolites differs between plant species .
Pharmacokinetics
It’s known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of fenretinide against breast cancer .
Result of Action
Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The influence of Nitrification inhibitors (NIs) on gross N mineralization rate is dependent on the NI type . MHPP exhibited a moderate gross N nitrification inhibitory capacity compared with the three chemical NIs . The mechanisms of chemical and biological NIs inhibiting gross N nitrification can be partly attributed to changes in the abundance and community of ammonia oxidizers . A more comprehensive evaluation is needed to determine whether biological NIs have advantages over chemical NIs in inhibiting greenhouse gas emissions .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWCSZQXQBVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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